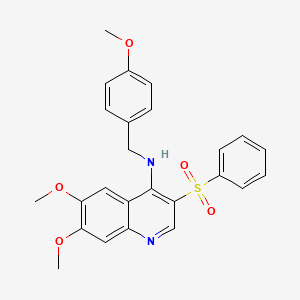
1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various studies to understand its biochemical and physiological effects.
Scientific Research Applications
Catalysis and Synthesis
Compounds similar to "1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea" have been explored for their potential in catalysis, particularly in asymmetric transfer hydrogenation of ketones. Complexes derived from related structures have been shown to form active catalysts that afford conversions of up to 84% within 48 hours, highlighting their significance in organic synthesis and catalysis (Magubane et al., 2017).
Antibacterial Agents
Research on novel heterocyclic compounds containing sulfonamido moieties, which are structurally related to the queried compound, has demonstrated potential antibacterial applications. These compounds have been found to possess high antibacterial activities, making them valuable in the search for new antimicrobial agents (Azab et al., 2013).
Antioxidant Activity
Studies have also investigated the antioxidant activities of derivatives with similar structures, finding that some synthesized compounds show remarkable activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in developing new antioxidant agents (Zaki et al., 2017).
Anticancer Agents
Derivatives designed and synthesized based on the structure of "1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea" have been evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds demonstrated significant inhibitory effects, highlighting their potential as anticancer agents. The design and computational studies have played a crucial role in identifying these promising anticancer derivatives (Feng et al., 2020).
Molecular Reporting and Sensing
Compounds with similar structures have been examined for their potential as molecular reporters. These studies reveal the ability of such derivatives to undergo multimodal signaling for different chemical analytes, offering exciting possibilities for the development of new sensors and reporting molecules (Rurack & Bricks, 2001).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)22-19(25)21-10-12-24-11-8-18(23-24)17-5-3-4-9-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNDUADOHCJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

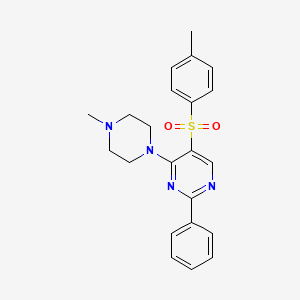
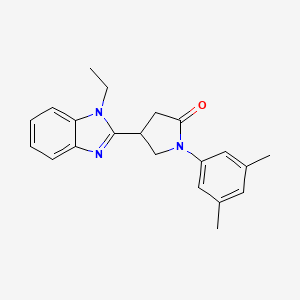

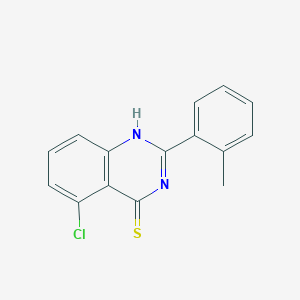
![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863488.png)
![2-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2863489.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2863490.png)


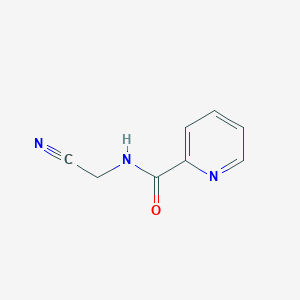

![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)
